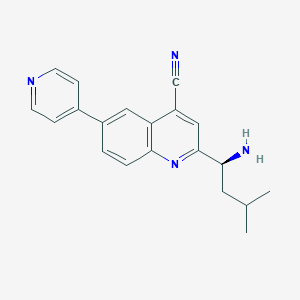

ERK1/2 inhibitor 3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

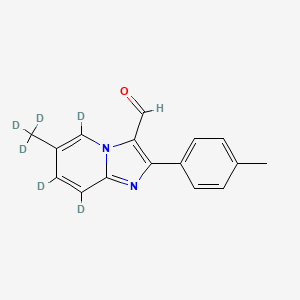

ERK1/2 inhibitor 3 is a compound that targets the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating various cellular processes, including proliferation, differentiation, and survival. ERK1/2 inhibitors are being explored for their potential in treating cancers and other diseases where the MAPK pathway is dysregulated .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ERK1/2 inhibitor 3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve:

Formation of Intermediates: Initial steps often include the preparation of aromatic or heteroaromatic intermediates through reactions such as nitration, reduction, and halogenation.

Coupling Reactions: The final steps usually involve coupling these intermediates using palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes scaling up the reactions, ensuring high yields, and minimizing by-products. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Análisis De Reacciones Químicas

Types of Reactions

ERK1/2 inhibitor 3 can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

ERK1/2 inhibitor 3 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the MAPK pathway and its role in various chemical processes.

Biology: Employed in research to understand the biological functions of ERK1/2 in cell signaling, proliferation, and differentiation.

Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly those with mutations in the RAS-RAF-MEK-ERK pathway.

Industry: Utilized in the development of new drugs and therapeutic agents targeting the MAPK pathway

Mecanismo De Acción

ERK1/2 inhibitor 3 exerts its effects by inhibiting the kinase activity of ERK1/2. This prevents the phosphorylation and activation of downstream targets involved in cell proliferation and survival. The compound binds to a specific site on ERK1/2, blocking its interaction with MEK1/2 and other substrates. This inhibition disrupts the MAPK signaling pathway, leading to reduced cell growth and increased apoptosis in cancer cells .

Comparación Con Compuestos Similares

ERK1/2 inhibitor 3 can be compared with other ERK1/2 inhibitors, such as:

Ulixertinib (BVD-523): A first-in-class ERK1/2 inhibitor with clinical activity in BRAF- and NRAS-mutant cancers.

Compound 27: A dual-mechanism inhibitor that inhibits both the catalytic activity of ERK and its phosphorylation by MEK.

JSI-1187: Demonstrates preclinical efficacy in tumor models with MAPK pathway mutations.

This compound is unique in its specific binding mode and ability to prevent the nuclear accumulation of ERK1/2, which may result in more durable pathway inhibition and enhanced suppression of ERK1/2-dependent gene expression .

Propiedades

Fórmula molecular |

C28H31ClFN5O6S |

|---|---|

Peso molecular |

620.1 g/mol |

Nombre IUPAC |

(2S)-2-[6-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-1,1-dioxo-3H-1,2-benzothiazol-2-yl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide |

InChI |

InChI=1S/C28H31ClFN5O6S/c1-16(27(37)33-24(15-36)19-9-20(30)12-22(10-19)40-2)35-14-18-4-3-17(11-25(18)42(35,38)39)26-23(29)13-31-28(34-26)32-21-5-7-41-8-6-21/h3-4,9-13,16,21,24,36H,5-8,14-15H2,1-2H3,(H,33,37)(H,31,32,34)/t16-,24+/m0/s1 |

Clave InChI |

VMIRUEBEKFUOHT-UPCLLVRISA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@H](CO)C1=CC(=CC(=C1)F)OC)N2CC3=C(S2(=O)=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5 |

SMILES canónico |

CC(C(=O)NC(CO)C1=CC(=CC(=C1)F)OC)N2CC3=C(S2(=O)=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

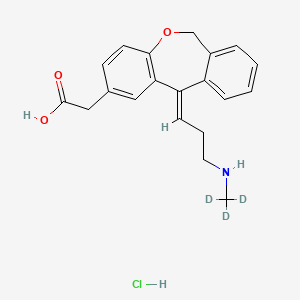

![N-[2-(cyclohexylamino)-1-(4-methoxy-2-methylphenyl)-2-oxoethyl]-N-(4-nitrophenyl)prop-2-ynamide](/img/structure/B12417692.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12417696.png)

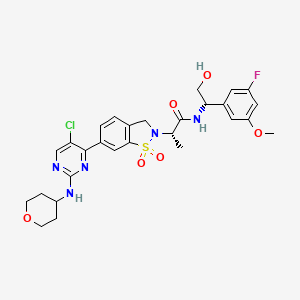

![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-1-methylpyrazolo[3,4-b]pyridin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12417710.png)